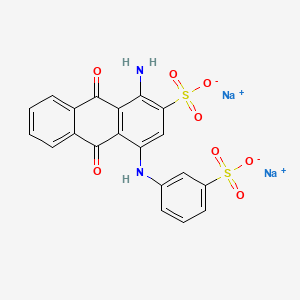
Chromate(3-), bis(2-(hydroxy-kappaO)-5-nitro-3-((2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)azo-kappaN1)benzenesulfonato(3-))-, trihydrogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) is a complex coordination compound with the molecular formula C32H25CrN8O16S2 and a molecular weight of 893.711 . This compound is characterized by its intricate structure, which includes a chromate core surrounded by azo and sulfonato groups. It is known for its vibrant orange-red crystalline form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) involves multiple steps, starting with the preparation of the azo compound. The azo compound is synthesized by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The resulting azo compound is then reacted with chromate salts under controlled conditions to form the final coordination complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization to obtain the pure compound. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) undergoes various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The azo groups can be reduced to amines under suitable conditions.
Substitution: The sulfonato groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major products include oxidized forms of the azo compound and reduced chromium species.
Reduction: The major products are aromatic amines.
Substitution: The major products are substituted sulfonato derivatives.
Applications De Recherche Scientifique
Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the dye and pigment industry for its vibrant color properties
Mécanisme D'action
The mechanism of action of Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) involves its interaction with molecular targets such as enzymes and cellular receptors. The chromate core can participate in redox reactions, altering the oxidative state of cellular components. The azo groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromate Complexes: Other chromate complexes with different ligands.
Azo Compounds: Similar azo compounds with different substituents on the aromatic rings.
Sulfonato Complexes: Coordination compounds with sulfonato ligands
Uniqueness
Trihydrogen bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulfonato(3-)]chromate(3-) is unique due to its combination of chromate, azo, and sulfonato groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its vibrant color make it valuable in various applications .
Propriétés
Numéro CAS |
72796-99-7 |
|---|---|
Formule moléculaire |
C32H25CrN8O16S2 |
Poids moléculaire |
893.7 g/mol |
Nom IUPAC |
3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydron |
InChI |
InChI=1S/2C16H14N4O8S.Cr/c2*1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;/h2*2-8,21-22H,1H3,(H,17,23)(H,26,27,28);/q;;+3/p-3/b2*14-9-,19-18?; |
Clé InChI |
GRLRNCCXFHPRFR-DLBPJBMTSA-K |
SMILES isomérique |
[H+].[H+].[H+].C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Cr+3] |
SMILES canonique |
[H+].[H+].[H+].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)








![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)


![2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13754159.png)
